

An In-depth Technical Guide to Naloxone N-Oxide: Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Naloxone N-Oxide	
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Introduction

Naloxone N-oxide is a derivative of the well-known opioid antagonist, naloxone.[1] As a metabolite and a potential impurity in naloxone preparations, understanding its chemical structure and properties is crucial for drug development, quality control, and pharmacological research.[2][3] This technical guide provides a comprehensive overview of the available data on **Naloxone N-oxide**, including its chemical structure, physicochemical properties, and pharmacological profile, with a comparative analysis to its parent compound, naloxone.

Chemical Structure and Identification

Naloxone N-oxide is structurally similar to naloxone, with the key difference being the oxidation of the tertiary amine nitrogen.

Chemical Name: (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-oxido-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one[4] CAS Number: 112242-14-5[1] Molecular Formula: C₁₉H₂₁NO₅[5] Molecular Weight: 343.37 g/mol [5]

Physicochemical Properties

Naloxone N-oxide is described as a white to off-white solid and is noted to be soluble in organic solvents.[1] Specific experimental data on properties such as melting point, boiling



point, and pKa are not readily available in the current literature. The table below summarizes the available computed and experimental data for **Naloxone N-oxide** and provides a comparison with its parent compound, naloxone.

Property	Naloxone N-Oxide	Naloxone
Molecular Formula	C19H21NO5[5]	C19H21NO4[6]
Molecular Weight	343.37 g/mol [5]	327.37 g/mol [7]
Appearance	White to off-white solid[1]	Crystals from ethyl acetate[6]
Melting Point	Data not available	177-178 °C[6][7]
Boiling Point	Data not available	Data not available
Solubility	Soluble in organic solvents[1]	Soluble in chloroform; slightly soluble in alcohol; practically insoluble in ether[6][7]
рКа	Data not available	7.94 (amine), 9.44 (phenol)[6]
LogP (Computed)	-0.9	2.09[6]

Synthesis and Experimental Protocols

A detailed, reproducible experimental protocol for the specific synthesis and purification of **Naloxone N-oxide** is not extensively documented in peer-reviewed literature. However, its formation has been alluded to in the context of naloxone degradation and metabolism studies. One study tentatively characterized a product as the N-oxide of a naloxone derivative after treatment with catalytic RuCl₃ and Oxone.[8]

The synthesis of naloxone itself typically starts from thebaine or oxymorphone. A general synthetic approach to naloxone involves the N-dealkylation of oxymorphone followed by N-allylation. The subsequent oxidation of the tertiary amine of naloxone would yield **Naloxone N-oxide**.

Hypothetical Synthesis Workflow:





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Caption: Hypothetical workflow for the synthesis of Naloxone N-Oxide.

Pharmacological Properties Opioid Receptor Binding Affinity

It is generally reported that **Naloxone N-oxide** exhibits a reduced affinity for opioid receptors compared to naloxone.[1] However, specific quantitative binding affinity data, such as Ki values for the mu (μ), kappa (κ), and delta (δ) opioid receptors, are not available in the current scientific literature. For comparison, naloxone is a non-selective opioid receptor antagonist with the highest affinity for the μ -opioid receptor.[9]

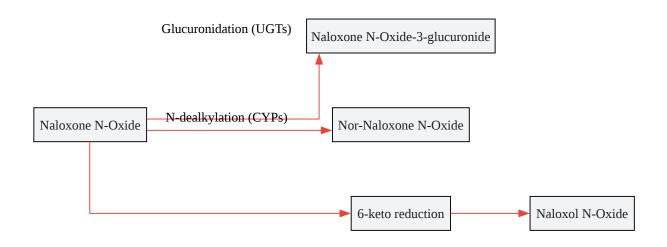
Receptor	Naloxone Ki (nM)	Naloxone N-Oxide Ki (nM)
Mu (μ)	~1-2[10]	Data not available
Карра (к)	~16-33	Data not available
Delta (δ)	~95	Data not available

Pharmacokinetics and Metabolism

Direct pharmacokinetic and metabolism studies on **Naloxone N-oxide** are not currently available. However, based on the well-characterized metabolism of naloxone, a hypothetical metabolic pathway for **Naloxone N-oxide** can be proposed. The primary metabolic routes for naloxone in humans are hepatic glucuronidation at the 3-hydroxyl group and N-dealkylation. [11]

Hypothetical Metabolic Pathway of Naloxone N-Oxide:





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Caption: Hypothetical metabolic pathways of Naloxone N-Oxide.

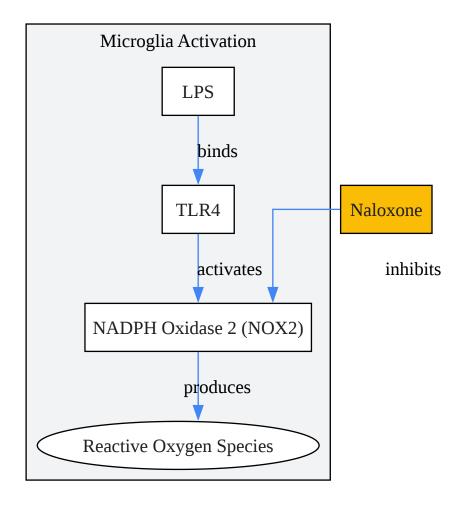
Signaling Pathways

Specific signaling pathway studies for **Naloxone N-oxide** have not been identified. However, the signaling pathways of naloxone are well-documented. As an opioid receptor antagonist, naloxone competitively blocks the binding of opioid agonists, thereby inhibiting their downstream signaling cascades. This includes the inhibition of adenylyl cyclase, modulation of ion channels, and prevention of G-protein activation.

Recent research has also shed light on opioid receptor-independent signaling pathways for naloxone. Notably, naloxone has been shown to interact with the nitric oxide (NO) signaling pathway and to inhibit NADPH oxidase (NOX2), which is involved in the production of reactive oxygen species.[12][13] This latter interaction may contribute to its neuroprotective effects.

Opioid Receptor-Independent Signaling of Naloxone:





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Caption: Naloxone's inhibition of the NOX2 signaling pathway.

Conclusion

Naloxone N-oxide is a key derivative of naloxone, relevant to its stability, metabolism, and impurity profiling. While a complete physicochemical and pharmacological profile is yet to be fully elucidated through experimental studies, this guide provides a comprehensive summary of the currently available information. Further research is warranted to determine the specific quantitative properties and biological activities of **Naloxone N-oxide** to fully understand its significance in the context of naloxone's therapeutic use and drug development.



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